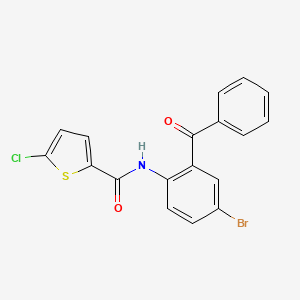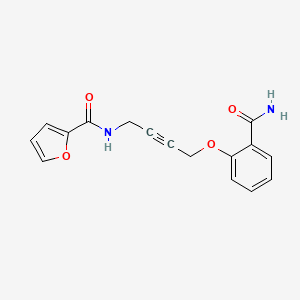
N-(2-benzoyl-4-bromophenyl)-5-chlorothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-benzoyl-4-bromophenyl)-5-chlorothiophene-2-carboxamide” is likely to be a complex organic molecule. It seems to contain a benzoyl group, a bromophenyl group, a chlorothiophene group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of “N-(2-benzoyl-4-bromophenyl)-5-chlorothiophene-2-carboxamide” would likely be complex, given the presence of multiple functional groups. It might contain multiple bonds, aromatic bonds, and possibly a six-membered ring .Chemical Reactions Analysis
The chemical reactions involving “N-(2-benzoyl-4-bromophenyl)-5-chlorothiophene-2-carboxamide” would depend on the specific conditions and reagents used. It’s likely that it could undergo reactions typical of carboxamides, bromophenyls, and chlorothiophenes .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-benzoyl-4-bromophenyl)-5-chlorothiophene-2-carboxamide” would depend on its specific structure. These could include its melting point, boiling point, density, and solubility .Aplicaciones Científicas De Investigación
Inhibitors for Antimalarial Development
Benzothiophene derivatives, including bromo-benzothiophene carboxamide derivatives, have been identified as potent inhibitors of Plasmodium falciparum enoyl-acyl carrier protein (ACP) reductase (PfENR). These compounds, such as 3‐Bromo‐N‐(4‐fluorobenzyl)‐benzo[b]thiophene‐2‐carboxamide, have shown significant potency in inhibiting the development of the parasitic stages responsible for malaria. This application demonstrates the potential of such derivatives in the development of new antimalarial medications (Banerjee et al., 2011).
Antipathogenic Activity Against Biofilms
Certain thiourea derivatives, including benzothiophene carboxamide derivatives, have been synthesized and evaluated for their antipathogenic activities. These studies have indicated a significant potential in combating biofilm-forming bacteria, such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting their use in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Catalysis and Material Synthesis
N-Benzoyl thiourea derivatives have found applications in catalysis, demonstrating their utility in facilitating various chemical reactions. For instance, the synthesis and characterization of Cu(II) and Ni(II) complexes with 4-Bromo-N-(di-R-carbamothioyl)benzamide derivatives have provided insights into their potential use as catalysts in chemical synthesis, opening avenues for the development of new materials and reaction methodologies (Binzet et al., 2009).
Molecular Recognition and Self-Assembly
Research has also explored the ability of benzamide derivatives to engage in intermolecular hydrogen bonding, facilitating the formation of heterodimers with benzene carboxylic acids. This property is significant for molecular recognition and self-assembly processes, which are fundamental in developing supramolecular chemistry applications and designing novel materials (Chaudhari & Suryaprakash, 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-5-chlorothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClNO2S/c19-12-6-7-14(21-18(23)15-8-9-16(20)24-15)13(10-12)17(22)11-4-2-1-3-5-11/h1-10H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAFQSDXQWSTLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-bromophenyl)-5-chlorothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-isobutyl-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2727271.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-4-sulfamoylbenzamide](/img/structure/B2727275.png)

![2-[(4-Methylpiperazin-1-yl)methyl]phenol](/img/structure/B2727279.png)

![3-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B2727283.png)


![N,N-dimethyl-N'-(2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)propane-1,3-diamine](/img/structure/B2727287.png)
![2-{[(3-Fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2727288.png)
![2-[(5-Methylthiophen-2-yl)formamido]acetic acid](/img/structure/B2727289.png)
![1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2727290.png)
![2-[(2-Fluorobenzoyl)amino]propanoic acid](/img/structure/B2727291.png)